Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Description
Pyrrolo[2,3-b]Pyrazine Ring System Configuration
The compound features a fused bicyclic structure comprising a pyrrole ring (five-membered, one nitrogen) and a pyrazine ring (six-membered, two nitrogens). The pyrrole nitrogen occupies the 1-position, while the pyrazine nitrogens are at positions 4 and 7 (Figure 1). The fused system exhibits partial aromaticity, with resonance stabilization distributed across both rings. X-ray crystallographic data from related pyrrolopyrazines (e.g., PDB ID: 3ACK) reveal a planar geometry with bond lengths of 1.38–1.42 Å for C–N bonds and 1.40–1.44 Å for C–C bonds in the pyrrole moiety.
Table 1: Key Bond Lengths in Pyrrolo[2,3-b]Pyrazine Derivatives
| Bond Type | Average Length (Å) | Source |
|---|---|---|
| C3–N1 (Pyrrole) | 1.41 | |
| C5–N4 (Pyrazine) | 1.38 | |
| C7–N6 (Pyrazine) | 1.36 |
The annulation pattern ([2,3-b] fusion) creates a π-conjugated system, as evidenced by UV-Vis absorption maxima near 290–310 nm in similar compounds.
Bromine and Methyl Substituent Positional Effects
The bromine atom at position 2 and the methyl group at position 6 introduce steric and electronic perturbations:
Electronic Effects :
Steric Effects :
- Bromine’s van der Waals radius (1.85 Å) creates torsional strain with the adjacent N1 atom, reducing rotational freedom by ~15° compared to unsubstituted analogs.
- Methyl at C6 increases the dihedral angle between the pyrrole and pyrazine rings to 4.7°, as observed in X-ray structures of related compounds.
Table 2: Substituent Impact on Reactivity
| Position | Substituent | Electronic Effect | Steric Effect (ΔDihedral) |
|---|---|---|---|
| 2 | Br | σₚ = −0.07 | +1.2 Å vdW overlap |
| 6 | CH₃ | σₐ = +0.31 | +4.7° ring distortion |
Carboxylate Ester Functional Group Orientation
The methyl carboxylate group at position 7 adopts a syn periplanar orientation relative to the pyrazine ring, as confirmed by NOESY correlations between the ester methoxy protons and H5 of the pyrrole. Key structural features include:
- Resonance Stabilization : The ester carbonyl (C=O, 1.21 Å) conjugates with the pyrazine π-system, lowering the C=O stretching frequency to 1685 cm⁻¹ in IR spectra.
- Hydrogen Bonding : In crystalline states, the ester oxygen participates in weak C–H···O interactions (2.8–3.1 Å) with adjacent molecules, influencing packing motifs.
Table 3: Geometric Parameters of Carboxylate Ester
| Parameter | Value | Method |
|---|---|---|
| C7–O1 Bond Length | 1.34 Å | X-ray |
| O1–C8–O2 Angle | 115.2° | DFT Calculation |
| Torsion (C6–C7–O1–C8) | −172.3° | NMR |
Properties
IUPAC Name |
methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-4-6(9(14)15-2)7-8(12-4)11-3-5(10)13-7/h3H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFJHGJSOFLWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CN=C2N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656848 | |
| Record name | Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172943-37-1 | |
| Record name | Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1172943-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has been investigated for its potential as a scaffold in drug design. Its unique structure allows for modifications that can enhance biological activity against various targets, particularly in oncology and infectious diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines. For instance, a study demonstrated that specific modifications to the pyrrolo[2,3-b]pyrazine framework enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .
Agrochemicals
The compound's derivatives have shown promise as agrochemicals, particularly in developing new pesticides and herbicides. The bromine atom enhances the lipophilicity of the molecule, which can improve its penetration into plant tissues.
Case Study: Herbicidal Properties
In a controlled study, derivatives of this compound were tested for herbicidal activity against common weeds. Results indicated that certain derivatives effectively inhibited weed growth while exhibiting low toxicity to crops .
Material Science
The unique chemical structure of this compound also lends itself to applications in material science, particularly in the development of conductive polymers and organic semiconductors.
Case Study: Conductive Polymers
Research has shown that integrating this compound into polymer matrices can significantly enhance electrical conductivity. A recent study reported a novel polymer blend incorporating the compound that exhibited improved charge transport properties compared to traditional materials .
Data Table of Applications
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism may involve inhibition of specific kinases or modulation of signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs in the Pyrrolo[2,3-b]pyrazine Family
Key Observations :
- The position of bromine (C2 vs. C7) significantly impacts reactivity. For example, C2-brominated derivatives are more reactive in Ullmann couplings, while C7-brominated analogs favor Sonogashira reactions .
- Ester groups (methyl vs. ethyl) influence solubility and metabolic stability. Ethyl esters generally exhibit prolonged half-lives in vivo .
Heterocyclic Variants: Thieno[2,3-b]pyrazines vs. Pyrrolo[2,3-b]pyrazines
Key Observations :
- Thieno[2,3-b]pyrazines demonstrate superior anticancer activity due to sulfur’s electron-withdrawing effects, enhancing interactions with hydrophobic kinase pockets .
Brominated Pyrazine Derivatives in Drug Discovery
Key Observations :
Biological Activity
Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate, also known by its CAS number 1172943-37-1, is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Chemical Formula : C9H8BrN3O2
- Molecular Weight : 270.09 g/mol
- IUPAC Name : this compound
- Purity : 95%
The primary biological activity of this compound is attributed to its inhibition of specific kinases. Kinases are crucial enzymes that regulate various cellular processes through phosphorylation. The compound interacts with the hinge region of kinase enzymes, forming hydrogen bonds that inhibit their activity. This inhibition can lead to alterations in cell cycle progression, apoptosis, and differentiation .
Key Mechanisms Include:
- Kinase Inhibition : The compound's interaction with kinases affects signaling pathways crucial for cell proliferation and survival.
- Cell Signaling Alteration : By inhibiting kinase activity, it alters phosphorylation states of target proteins, impacting gene expression and cellular metabolism .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens .
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial : Demonstrated effectiveness against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, showing significant inhibition zones in in vitro tests .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | - | Bactericidal |
| Staphylococcus epidermidis | - | - | Antibiofilm |
- Antitumor Potential : The compound is being explored for its potential as a kinase inhibitor in cancer research, where altered kinase activity can lead to tumor growth suppression .
Case Studies and Research Findings
- In Vitro Studies : Research indicated that this compound effectively inhibited the growth of various bacterial strains with low MIC values, suggesting high potency as an antimicrobial agent .
- Biochemical Pathways : Studies have shown that the compound affects key biochemical pathways involved in apoptosis and cell cycle regulation through its kinase inhibition mechanism .
- Synergistic Effects : In combination with other antibiotics like Ciprofloxacin and Ketoconazole, this compound exhibited synergistic effects, enhancing the overall antimicrobial efficacy against resistant strains .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 2 undergoes nucleophilic substitution due to the electron-deficient nature of the pyrrolopyrazine ring. Common nucleophiles and conditions include:
| Nucleophile | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Amines | K₂CO₃, DMF, 80–100°C | 2-Amino derivatives | Kinase inhibitor precursors |
| Thiols | EtOH, reflux | 2-Thioether analogs | Antioxidant/antitumor agents |
| Alkoxides | NaH, THF, rt | 2-Alkoxy derivatives | Structural diversification |
This reaction is regioselective, favoring substitution at the bromine position due to steric and electronic factors.
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids:
Typical Conditions
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: K₂CO₃ or Na₂CO₃
-
Solvent: Dioxane/H₂O (4:1)
Example Reaction
textMethyl 2-bromo-6-methyl-5H-pyrrolo[...] + Ar-B(OH)₂ → Methyl 2-aryl-6-methyl-5H-pyrrolo[...] (Yield: 56–85%)
Aryl groups introduced via this method enhance π-π stacking interactions in kinase-binding applications .
Buchwald-Hartwig Amination
Palladium-mediated coupling with primary/secondary amines enables C–N bond formation:
| Amine | Ligand | Yield (%) | Application |
|---|---|---|---|
| Morpholine | Xantphos | 40 | Kinase inhibitor intermediates |
| Piperazine | BINAP | 55 | Anticancer drug candidates |
Reactions typically use Pd₂(dba)₃ as the catalyst and require anhydrous conditions.
Catalytic Hydrogenation
The fused pyrrolopyrazine ring undergoes partial hydrogenation under controlled conditions:
Conditions
This reduces the aromaticity of the pyrazine ring, modifying electronic properties for targeted bioactivity .
Ester Hydrolysis
The methyl ester at position 7 can be hydrolyzed to the carboxylic acid:
Conditions
-
Acidic: HCl (conc.), reflux, 6h
-
Basic: NaOH (2M), H₂O/EtOH, 70°C, 4h
Product : 2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
This acid serves as a precursor for amide couplings in prodrug development.
Halogen Exchange Reactions
The bromine substituent can be replaced via halogen dance or metal-halogen exchange:
| Reagent | Product | Utility |
|---|---|---|
| CuI, LiCl | 2-Iodo derivative | Radiolabeling precursors |
| Mg, THF | Grignard intermediate | Functional group diversification |
Oxidation and Functionalization
The methyl group at position 6 can be oxidized:
| Oxidizing Agent | Product |
|---|---|
| KMnO₄, H₂SO₄ | 6-Carboxylic acid |
| SeO₂, dioxane | 6-Formyl derivative |
These derivatives expand utility in metal-organic frameworks (MOFs) and coordination chemistry.
Reaction Optimization Insights
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve SNAr yields by 15–20% compared to THF.
-
Catalyst Screening : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in coupling reactions with electron-deficient boronic acids (yield increase: 12–18%) .
-
Temperature Control : Reactions above 110°C lead to ester decomposition (~5–8% yield loss).
This compound’s reactivity profile underscores its value in medicinal chemistry, particularly in kinase-targeted drug discovery and materials science.
Preparation Methods
General Synthetic Strategy
The preparation of methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate typically involves the construction of the fused heterocyclic core followed by selective functionalization at key positions including bromination and methylation. The carboxylate ester group is generally introduced either by esterification of the corresponding carboxylic acid or by using ester-containing starting materials.
Key Preparation Steps
Based on available chemical literature and patent disclosures related to similar pyrrolo[2,3-b]pyrazine derivatives, the following general synthetic route can be outlined:
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Construction of the pyrrolo[2,3-b]pyrazine core | Cyclization of appropriate amino-pyrazine precursors with pyrrole derivatives under dehydrating conditions | Formation of bicyclic heterocycle |
| 2 | Introduction of the methyl group at the 6-position | Electrophilic methylation using methyl iodide or dimethyl sulfate in presence of a base | Regioselective methylation on pyrrole ring |
| 3 | Bromination at the 2-position | Bromination using N-bromosuccinimide (NBS) or bromine in controlled conditions | Selective bromination at position 2 |
| 4 | Esterification or direct use of methyl ester | If starting from acid, esterification using methanol and acid catalyst (e.g., sulfuric acid) | Provides methyl 7-carboxylate functionality |
Representative Synthetic Scheme (Conceptual)
Amino-pyrazine derivative + Pyrrole precursor
↓ Cyclization (heat, solvent)
Pyrrolo[2,3-b]pyrazine core
↓ Methylation (MeI, base)
6-Methyl substituted intermediate
↓ Bromination (NBS)
2-Bromo-6-methyl intermediate
↓ Esterification (MeOH, H2SO4)
this compound
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Cyclization temperature | 80–150 °C | Higher temps favor ring closure |
| Methylation reagent | Methyl iodide, dimethyl sulfate | Requires strong base |
| Bromination reagent | N-bromosuccinimide (NBS) | Selective mono-bromination |
| Solvent for bromination | Dichloromethane, acetonitrile | Controls reaction rate |
| Esterification catalyst | Sulfuric acid, HCl | Acidic conditions promote ester formation |
| Reaction time | 1–24 hours depending on step | Monitored by TLC/HPLC |
Summary of Research and Patents
Patents on related 1H-pyrrolo[2,3-b]pyridine compounds describe synthetic methods involving stepwise cyclization, methylation, and halogenation to access similar heterocyclic cores with functionalized substituents.
The bromine substituent at the 2-position serves as a versatile handle for further chemical transformations, allowing for derivative synthesis.
The methyl group at the 6-position influences the electronic properties and biological activity of the compound, making regioselective methylation an important step.
Ester functionality at the 7-position is crucial for solubility and interaction with biological targets, often introduced via esterification or by using ester-containing starting materials.
Q & A
Q. What are the common synthetic routes for Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate?
The synthesis typically involves bromination of pyrrolo[2,3-b]pyrazine precursors followed by esterification. For example, tert-butyl-protected analogs (e.g., tert-butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate) are synthesized via cyclization of pyrrole and pyrazine derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Bromination can be achieved using reagents like N-bromosuccinimide (NBS) in dichloromethane (DCM), as demonstrated in structurally similar pyrrolo-pyrimidine systems . Post-bromination, esterification with methyl alcohol or tert-butyl alcohol under acidic conditions yields the final product.
Q. How is the compound characterized using spectroscopic methods?
Key characterization techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and regioselectivity. For example, in analogs like methyl 5-(benzyloxy)-8-(naphthalen-1-ylamino)-6-oxo-5,6-dihydropyrido[2,3-b]pyrazine-7-carboxylate, aromatic protons and methyl groups are resolved at δ 2.5–3.5 ppm, while carbonyl carbons appear at ~165–170 ppm .
- ESI-MS : To verify molecular weight and fragmentation patterns. For instance, ESI-MS data for similar compounds show [M+H]⁺ peaks consistent with molecular formulas (e.g., C₂₆H₂₀N₄O₄ at m/z 453.1) .
Advanced Research Questions
Q. What strategies optimize the yield of bromination in the synthesis of this compound?
Bromination efficiency depends on:
- Reagent choice : NBS in DCM provides controlled bromination with minimal side reactions compared to Br₂, which may lead overhalogenation .
- Temperature and solvent : Reactions conducted at 0°C to room temperature in aprotic solvents (e.g., DCM or DMF) reduce decomposition .
- Protecting groups : tert-Butyl or benzyl groups stabilize reactive intermediates during cyclization, improving regioselectivity .
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction is critical for confirming regiochemistry and stereoelectronic effects. For example:
Q. How to resolve discrepancies in reaction yields when varying bromination agents?
Contradictory yields may arise from competing pathways (e.g., overbromination vs. mono-substitution). Systematic analysis includes:
- Kinetic studies : Monitoring reaction progress via TLC or in-situ NMR to identify optimal quenching times .
- Computational modeling : DFT calculations predict bromine’s electrophilic affinity at specific positions, guiding reagent selection .
- Byproduct analysis : LC-MS or HPLC identifies side products (e.g., di-brominated species), informing protocol adjustments .
Q. What factors influence the reactivity of the bromine substituent in nucleophilic substitution reactions?
The bromine atom’s leaving-group ability is modulated by:
- Steric hindrance : Bulky substituents (e.g., methyl at position 6) slow SN2 mechanisms, favoring elimination in polar aprotic solvents .
- Electronic effects : Electron-withdrawing groups (e.g., ester at position 7) enhance electrophilicity, accelerating substitution with amines or thiols .
- Solvent polarity : DMF or DMSO stabilizes transition states in SNAr reactions, improving yields compared to non-polar solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
